3-Chloro-4-(trifluoromethyl)benzoyl chloride
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Overview
Description
3-Chloro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Mode of Action
The mode of action of 3-Chloro-4-(trifluoromethyl)benzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in various chemical reactions, including nucleophilic acyl substitution . The trifluoromethyl group on the benzene ring may influence the reactivity of the compound, potentially increasing its electrophilicity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as well as the presence of nucleophiles. Furthermore, its stability could be influenced by temperature and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom by nucleophiles such as amines, alcohols, or water, forming amides, esters, and acids, respectively.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzoyl chloride with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water.
Suzuki-Miyaura Coupling: Reagents include arylboronic acids and palladium catalysts.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by the reaction with water.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the chlorine atom at the 3-position.
4-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the chlorine atom at the 3-position.
3-(Trifluoromethyl)benzyl chloride: Similar structure but has a benzyl group instead of a benzoyl group.
Uniqueness
3-Chloro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination of substituents enhances its reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPAIGCYQCQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611877 |
Source
|
Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-77-9 |
Source
|
Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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